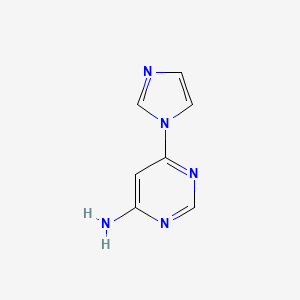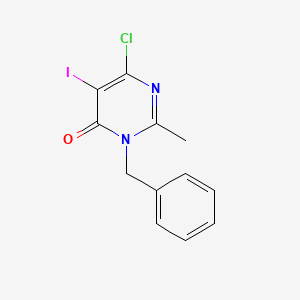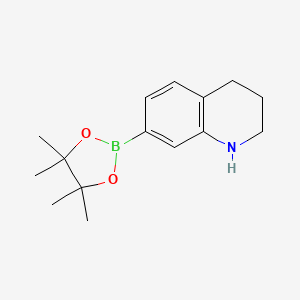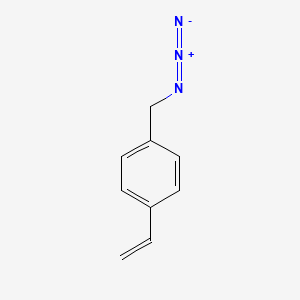![molecular formula C12H16FNO B1444514 (3S)-3-[(2-fluorophenyl)methoxy]piperidine CAS No. 1568182-78-4](/img/structure/B1444514.png)
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Übersicht
Beschreibung
“(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is a chemical compound with the CAS Number: 1568182-78-4 . It has a molecular weight of 209.26 . The IUPAC name for this compound is (3S)-3-[(2-fluorobenzyl)oxy]piperidine .
Molecular Structure Analysis
The InChI code for “(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is 1S/C12H16FNO/c13-12-6-2-1-4-10 (12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Binding Affinity
A study conducted by Prisinzano et al. (2002) explored the binding affinity of various piperidine analogues, including (3S)-3-[(2-fluorophenyl)methoxy]piperidine, to the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). It was discovered that certain analogues exhibited subnanomolar affinity and selectivity for the DAT, highlighting their potential as pharmacological tools in neuroscience research, particularly in studies related to dopamine-related disorders (Prisinzano et al., 2002).
Synthesis and Evaluation as Dopamine Transporter Inhibitors
Lapa and Lapa (2019) designed and synthesized a new library of N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Their study underlined the significance of hydrogen bond donors in the piperidine ring for biological activity, demonstrating the compound's potential in modulating dopamine levels, which has implications in the treatment of various neuropsychiatric conditions (Lapa & Lapa, 2019).
Allosteric Modulation of Serotonin Transporter
Boos et al. (2006) synthesized a series of piperidine analogues and assessed their affinity for DAT, SERT, and norepinephrine transporter (NET). One particular analogue was identified as an allosteric modulator of the serotonin transporter (SERT), providing a tool to investigate the pharmacological properties relevant to the treatment of disorders like depression and anxiety (Boos et al., 2006).
Radiosynthesis for Neurotransmission Studies
Schirrmacher et al. (2001) developed a radiolabeled GABA transporter ligand related to (3S)-3-[(2-fluorophenyl)methoxy]piperidine. This ligand allows for the in vivo visualization of GABAergic neurotransmission, which is critical in studying neurological diseases such as epilepsy and Parkinson’s syndrome. This application underscores the compound's utility in advanced imaging techniques like PET scans, aiding in the understanding of neurotransmitter dynamics in various neurological disorders (Schirrmacher et al., 2001).
Synthesis for Dopamine Uptake Inhibition
Ironside et al. (2002) described the scale-up synthesis of a dopamine uptake inhibitor, highlighting improvements in the synthesis process and the environmental considerations in its production. This research provides valuable insights into the manufacturing process of compounds related to (3S)-3-[(2-fluorophenyl)methoxy]piperidine, emphasizing its relevance in therapeutic applications, particularly for conditions associated with dopamine dysregulation (Ironside et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPALXDIDQTKU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)








![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)

